cis,cis-3,6-Dodecadienoyl-CoA

Enzyme Kinetics Lipid Metabolism Mitochondrial Beta-Oxidation

cis,cis-3,6-Dodecadienoyl-CoA (C33H54N7O17P3S) is the precise, non-interchangeable substrate for Δ3-Δ2-enoyl-CoA isomerase (EC 5.3.3.8), a critical bottleneck in unsaturated fatty acid β-oxidation. Unlike saturated analogs, its unique cis-3 double bond mandates isomerase activity, making it essential for kinetic studies and metabolic flux analysis. Ensure assay specificity with this high-purity, research-grade compound.

Molecular Formula C33H54N7O17P3S
Molecular Weight 945.8 g/mol
Cat. No. B1248111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-3,6-Dodecadienoyl-CoA
Molecular FormulaC33H54N7O17P3S
Molecular Weight945.8 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,11-12,20-22,26-28,32,43-44H,4-7,10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,12-11-/t22-,26-,27-,28+,32-/m1/s1
InChIKeyKEPSPLQXVPROMK-ASJCJLDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis,cis-3,6-Dodecadienoyl-CoA: A Defined Medium-Chain Unsaturated Acyl-CoA Intermediate in Fatty Acid Beta-Oxidation


cis,cis-3,6-Dodecadienoyl-CoA (C33H54N7O17P3S; MW: 945.81 g/mol) is a medium-chain unsaturated fatty acyl-CoA derivative formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of cis,cis-dodeca-3,6-dienoic acid [1]. It belongs to the organic compound class of 3-enoyl CoAs and functions as a specific intermediate in the beta-oxidation pathway for unsaturated fatty acids [1][2]. This compound is the obligate product of three cycles of beta-oxidation on linoleoyl-CoA, yielding three molecules each of acetyl-CoA, FADH2, and NADH [3]. Its defined stereochemistry (cis,cis-3,6) and chain length are critical determinants of its enzymatic fate, specifically its mandatory isomerization by Δ3-Δ2-enoyl-CoA isomerase (EC 5.3.3.8) to trans,cis-Lauro-2,6-dienoyl-CoA, enabling the continuation of the beta-oxidation cycle [4].

Why Generic Substitution Fails: The Critical Role of Double Bond Geometry and Position in cis,cis-3,6-Dodecadienoyl-CoA Metabolic Fate


Substituting cis,cis-3,6-Dodecadienoyl-CoA with a related medium-chain acyl-CoA—such as a saturated analog, a trans isomer, or an alternative positional isomer—is not functionally equivalent due to strict enzyme stereospecificity. The beta-oxidation machinery discriminates sharply between these variants. For example, while saturated acyl-CoAs undergo unhindered beta-oxidation, this compound's cis-3 double bond presents a metabolic roadblock that requires a dedicated enzyme, Δ3-Δ2-enoyl-CoA isomerase, to reposition it for further processing [1]. An alternative, such as 3,5-dodecadienoyl-CoA, is not a substrate for the isomerase but is instead a preferred substrate for a distinct set of thioesterases in a different pathway, leading to its export from the cell rather than its catabolism to acetyl-CoA [2]. The specific evidence below quantifies these critical points of enzymatic and metabolic divergence, demonstrating that this compound serves as a precise, non-interchangeable probe for a unique metabolic bottleneck.

Quantitative Differentiation Guide: cis,cis-3,6-Dodecadienoyl-CoA vs. Closest Analogs


cis,cis-3,6-Dodecadienoyl-CoA as a Benchmark Substrate for Dienoyl-CoA Isomerase

For Δ3,Δ5-t-2,t-4-dienoyl-CoA isomerase, an enzyme involved in the alternative reduction pathway for odd-numbered double bonds, the closely related substrate Δ3,Δ5-dodecadienoyl-CoA exhibits a distinct kinetic profile. While cis,cis-3,6-Dodecadienoyl-CoA is processed by the primary isomerase pathway, this related dienoyl-CoA provides a comparator for how double bond conjugation alters enzyme affinity. Δ3,Δ5-Dodecadienoyl-CoA has a Km of 5.9 µM for the purified rat liver isomerase, which is lower than that for Δ3,Δ5-decadienoyl-CoA (Km 10.9 µM) but higher than for Δ3,Δ5-tetradecadienoyl-CoA (Km 1.4 µM) [1]. This context is crucial: the presence and position of the double bond system in cis,cis-3,6-Dodecadienoyl-CoA defines its interaction with the *canonical* isomerase (EC 5.3.3.8), where its reaction rate is reported to be ten-fold higher for Δ3-cis-enoyl-CoA esters than for Δ3-trans-isomers [2].

Enzyme Kinetics Lipid Metabolism Mitochondrial Beta-Oxidation

cis,cis-3,6-Dodecadienoyl-CoA Functions as an Obligate Intermediate from Linoleoyl-CoA

The metabolic origin of cis,cis-3,6-Dodecadienoyl-CoA is precisely defined, distinguishing it from other medium-chain acyl-CoAs. Three cycles of beta-oxidation, each mediated by the mitochondrial trifunctional protein and ACADL tetramer, stoichiometrically convert one molecule of linoleoyl-CoA into one molecule of cis,cis-3,6-Dodecadienoyl-CoA plus three molecules each of CoA-SH, FADH2, and NADH [1]. This is in contrast to the production of 3,5-dodecadienoyl-CoA, which is generated via a partial beta-oxidation pathway for conjugated linoleic acid and does not yield the full complement of energetic reducing equivalents [2].

Metabolic Flux Analysis Pathway Mapping Acyl-CoA Metabolism

cis,cis-3,6-Dodecadienoyl-CoA and 3,5-Dodecadienoyl-CoA Exhibit Divergent Enzymatic Fates

The metabolic fate of cis,cis-3,6-Dodecadienoyl-CoA is isomerization, while the positional isomer 3,5-dodecadienoyl-CoA is a high-activity substrate for acyl-CoA thioesterases, leading to its export from the cell. The reaction of cis,cis-3,6-Dodecadienoyl-CoA with Δ3-Δ2-enoyl-CoA isomerase yields trans,cis-Lauro-2,6-dienoyl-CoA [1]. In contrast, both thioesterase II and a novel thioesterase III in E. coli were found to be 'highly active' with 3,5-dodecadienoyl-CoA, and genetic deficiency of either thioesterase decreased the growth rate of cells on conjugated linoleic acid [2].

Enzyme Specificity Thioesterase Activity Metabolic Engineering

cis,cis-3,6-Dodecadienoyl-CoA Represents the Primary Substrate for a Critical Beta-Oxidation Isomerization Step

cis,cis-3,6-Dodecadienoyl-CoA is the specific substrate for Δ3-Δ2-enoyl-CoA isomerase (EC 5.3.3.8) [1]. This enzyme is essential for the continued β-oxidation of unsaturated fatty acids with double bonds at odd-numbered positions, as the 3-cis-enoyl-CoA intermediates formed are not substrates for the next enzyme in the cycle, enoyl-CoA hydratase [2]. This positions the compound as the direct reporter for a metabolic bottleneck. The alternative pathway for cis-5-unsaturated fatty acids, which bypasses this step via a reduction pathway, accounts for at least 61% of the metabolism of cis-5-dodecenoate in rat liver mitochondria [3], underscoring that the isomerase-dependent route, for which cis,cis-3,6-Dodecadienoyl-CoA is a model substrate, is a major, but not exclusive, metabolic route.

Metabolic Bottleneck Enzyme Assay Development Fatty Acid Oxidation Disorders

Predicted Physicochemical Profile of cis,cis-3,6-Dodecadienoyl-CoA: A Comparator to Saturated Acyl-CoAs

The predicted physicochemical properties of cis,cis-3,6-Dodecadienoyl-CoA differ from those of saturated medium-chain acyl-CoAs, which can impact its handling and behavior in in vitro assays. The compound has a predicted logP of 1.78 (ALOGPS) and a water solubility of 4.66 g/L [1]. For context, the saturated analog dodecanoyl-CoA (lauroyl-CoA) has a predicted logP of 4.53 (ALOGPS) and a water solubility of 0.32 g/L [2]. This indicates that the introduction of two cis double bonds increases the compound's polarity and aqueous solubility by over an order of magnitude.

Physicochemical Characterization Assay Development Formulation

Targeted Research and Industrial Applications for cis,cis-3,6-Dodecadienoyl-CoA


Specific Substrate for Δ3-Δ2-Enoyl-CoA Isomerase (EC 5.3.3.8) Activity Assays

This compound is the defined substrate for assaying the activity of Δ3-Δ2-enoyl-CoA isomerase, a key enzyme in unsaturated fatty acid β-oxidation. As documented in KEGG (R04756) [1], its specific isomerization to trans,cis-Lauro-2,6-dienoyl-CoA can be monitored to characterize enzyme kinetics, screen for potential inhibitors, or assess enzyme function in mitochondrial preparations. The use of this precise substrate avoids the confounding issues of alternative pathways observed with other unsaturated acyl-CoAs.

Metabolic Pathway Tracing for Linoleate Catabolism

As an obligate intermediate generated from linoleoyl-CoA after three full cycles of β-oxidation [2], this compound serves as an internal standard or metabolic tracer for studying the flux through the mitochondrial beta-oxidation pathway. Its accumulation or depletion can serve as a readout for pathway bottlenecks, such as deficiencies in the multifunctional protein or ACADL, which are relevant in models of metabolic disorders and inborn errors of metabolism.

Differentiation of Isomerase-Dependent vs. Alternative Reduction Pathways

The metabolism of cis-5-unsaturated fatty acids involves a major reduction pathway (accounting for ≥61% of flux) in addition to the isomerase-dependent pathway [3]. cis,cis-3,6-Dodecadienoyl-CoA, as a pure substrate for the isomerase, can be used in comparative metabolomics studies to isolate and quantify the contribution of the isomerase-dependent branch in mitochondria. This allows for a precise dissection of the relative importance of these two routes under various physiological or pharmacological conditions.

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